molecular formula C8H14O B009835 Oct-7-enal CAS No. 21573-31-9

Oct-7-enal

Cat. No. B009835
CAS RN: 21573-31-9
M. Wt: 126.2 g/mol
InChI Key: LIINGNMKNRSOGW-UHFFFAOYSA-N
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Patent
US08394995B2

Procedure details

6.1 mg (0.02 mmol) of sodium 2-iodobenzenesulfonate prepared by Preparation Example 4, 0.37 g (0.6 mmol) of powdered Oxone (registered trademark), 0.5 g (3.5 mmol) of anhydrous sodium sulfate and 156 mg (1 mmol) of octa-7-en-1-ol were added to 5 ml of nitromethane, and the mixture was heated at 70° C. while being stirred under a nitrogen for two hours. The later treatment was carried out in the same way as in Example 1, and then octa-7-enal was obtained. The yield of the obtained octa-7-enal was determined and the result is shown in Table 2. (Yield 92%)
Quantity
6.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
IC1C=CC=CC=1S([O-])(=O)=O.[Na+].OOS([O-])=O.[K+].S([O-])([O-])(=O)=O.[Na+].[Na+].[CH2:26]([OH:34])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH:32]=[CH2:33]>[N+](C)([O-])=O>[CH:26](=[O:34])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH:32]=[CH2:33] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
6.1 mg
Type
reactant
Smiles
IC1=C(C=CC=C1)S(=O)(=O)[O-].[Na+]
Name
Quantity
0.37 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
156 mg
Type
reactant
Smiles
C(CCCCCC=C)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while being stirred under a nitrogen for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCC=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.